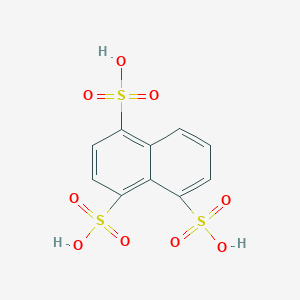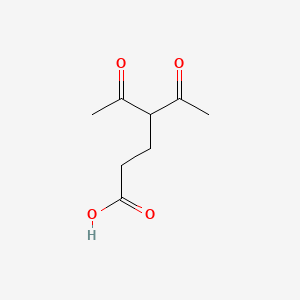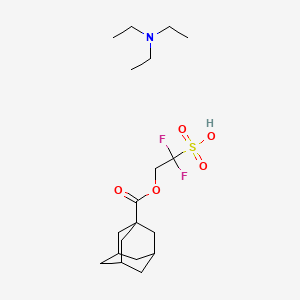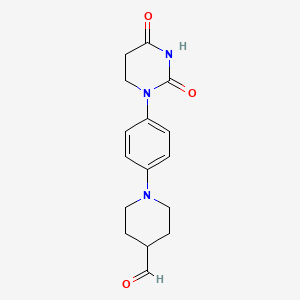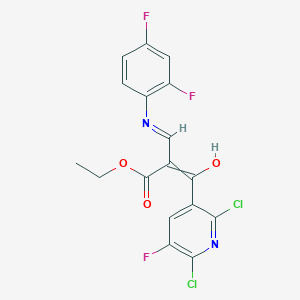
ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate is a synthetic organic compound that belongs to the class of nicotinoyl derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Halogenation: Introduction of nitro and halogen groups to the aromatic ring.
Coupling Reactions: Formation of the acrylate moiety through coupling reactions such as Heck or Suzuki coupling.
Amidation: Introduction of the amino group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could yield amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
- Ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-dichlorophenyl)amino)acrylate
- Ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-dimethylphenyl)amino)acrylate
Uniqueness
Ethyl (E)-2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. For example, the presence of multiple halogen atoms can enhance its stability and reactivity, while the acrylate moiety can facilitate its incorporation into larger molecular frameworks.
特性
IUPAC Name |
ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O3/c1-2-27-17(26)10(7-23-13-4-3-8(20)5-11(13)21)14(25)9-6-12(22)16(19)24-15(9)18/h3-7,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAPUDANUPECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(N=C1Cl)Cl)F)O)C=NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
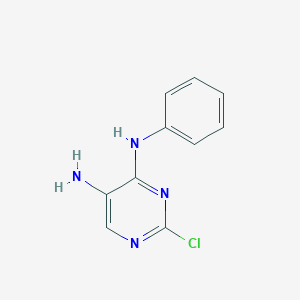
![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
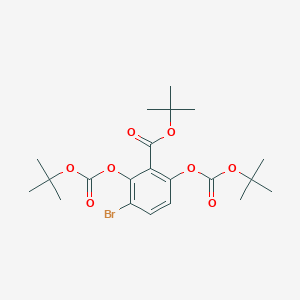
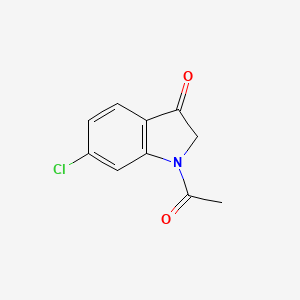
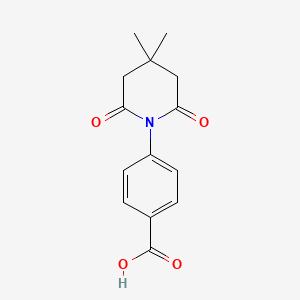
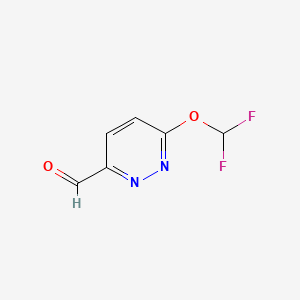
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
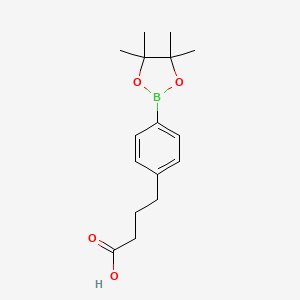
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
